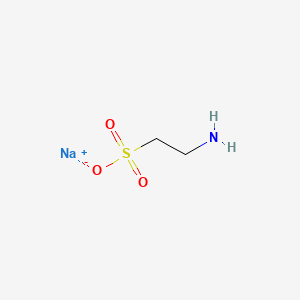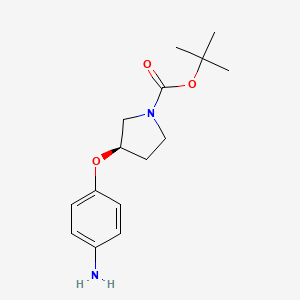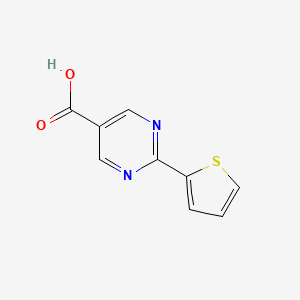![molecular formula C10H10N2O3 B1604240 methyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate CAS No. 871583-16-3](/img/structure/B1604240.png)
methyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Vue d'ensemble
Description
- Methyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C<sub>10</sub>H<sub>10</sub>N<sub>2</sub>O<sub>3</sub> .
- It belongs to the pyrrolopyridine class of compounds and contains a pyrrole ring fused with a pyridine ring.
- The compound has a methoxy group (OCH<sub>3</sub>) at the 4-position of the pyrrolo ring.
Synthesis Analysis
- The synthesis of methyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate can be achieved through various methods, including cyclization reactions or condensation reactions.
- Specific synthetic routes and conditions would depend on the desired yield and purity.
Molecular Structure Analysis
- The molecular structure of methyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate consists of a pyrrolo ring fused with a pyridine ring.
- The methoxy group is attached to the pyrrolo ring at the 4-position.
Chemical Reactions Analysis
- The compound may undergo various chemical reactions, including substitution, oxidation, and reduction reactions.
- Further investigation is needed to explore specific reactions and their mechanisms.
Physical And Chemical Properties Analysis
- The compound has a molecular weight of 206.20 g/mol .
- It is a solid with a melting point in the range of 225–227°C .
- Solubility and other physicochemical properties would require experimental determination.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
Methyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate has been utilized in various synthesis processes. For instance, Bencková and Krutošíková (1997) synthesized derivatives like 1H-Pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acid, showcasing its role in creating complex organic structures (Bencková & Krutošíková, 1997).
Potential in Antimicrobial Applications
Research by Hublikar et al. (2019) involved the synthesis of novel derivatives, such as (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate, to evaluate their antimicrobial activities. This demonstrates the compound's potential in contributing to antimicrobial agent development (Hublikar et al., 2019).
Advanced Organic Synthesis
In advanced organic synthesis, this compound has been used as a building block. Khlebnikov et al. (2018) used a related compound in a strategy for synthesizing alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates, highlighting its versatility in organic synthesis (Khlebnikov et al., 2018).
Pharmaceutical Research
The compound's derivatives have been studied for potential pharmaceutical applications. For example, in the study by Muszalska (2004), a derivative was examined for its hydrolysis kinetics in aqueous solutions, which is crucial for understanding drug stability and metabolism (Muszalska, 2004).
Safety And Hazards
- The compound is classified as an eye irritant and skin irritant .
- Precautions should be taken during handling and storage.
Orientations Futures
- Further research could explore its biological activity, potential therapeutic applications, and optimization of derivatives.
Please note that this analysis is based on available information, and additional experimental data would be necessary for a more comprehensive understanding. 🌟
Propriétés
IUPAC Name |
methyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-9-6-5-8(10(13)15-2)12-7(6)3-4-11-9/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKKYZOTROHAOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1C=C(N2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647529 | |
| Record name | Methyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
CAS RN |
871583-16-3 | |
| Record name | Methyl 4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5R,6S)-2-Mesityl-5,6-diphenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B1604157.png)









![3-[(2-Acetamidoacetyl)amino]propanoic acid](/img/structure/B1604176.png)


